

Benchmarking AD-ME Properties of 2-Morpholinoisonicotinic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Morpholinoisonicotinic acid

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The successful progression of a drug candidate from initial discovery to clinical trials is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding of these properties is essential to de-risk drug development projects and guide medicinal chemistry efforts. This guide provides a comprehensive framework for benchmarking the ADME properties of **2-Morpholinoisonicotinic acid** derivatives. By outlining key in vitro assays, experimental protocols, and data interpretation, this document serves as a practical resource for researchers to generate, analyze, and compare their own experimental data against established benchmarks.

Key In Vitro ADME Assays and Data Interpretation

Early assessment of ADME properties through in vitro assays is a cornerstone of modern drug discovery.^{[1][2]} These tests provide crucial data to inform structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the selection of candidates with a higher probability of in vivo success.^[3] The following tables summarize the critical in vitro assays for evaluating the ADME profile of **2-Morpholinoisonicotinic acid** derivatives and provide a template for data comparison.

Physicochemical Properties

A compound's fundamental physicochemical characteristics significantly influence its ADME profile.^[3] Properties such as solubility and lipophilicity are foundational to understanding a drug's behavior in a biological system.^[3]

Table 1: Physicochemical Properties

Parameter	Assay	Purpose	Key Metric	2-Morpholinoisonicotinic Acid Derivative (Example Data)	Comparator Compound (Example Data)
Solubility	Thermodynamic & Kinetic Solubility	Measures the maximum concentration of a compound that can dissolve in a solution, which is critical for bioavailability. [3]	Thermodynamic Solubility (μM), Kinetic Solubility (μM)	150 μM	200 μM
Lipophilicity	LogD7.4	Determines the compound's distribution between an aqueous and an organic phase at physiological pH, impacting membrane permeability and protein binding.[3]	LogD7.4	2.5	3.0

Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for systemic circulation. In vitro models using cell monolayers, such as Caco-2, are widely used to predict intestinal permeability.^[4]

Table 2: Absorption and Permeability

Parameter	Assay	Purpose	Key Metric	2-Morpholinoisonicotinic Acid Derivative (Example Data)	Comparator Compound (Example Data)
Permeability	Caco-2 Permeability	Assesses the rate of a compound's transport across a monolayer of human intestinal epithelial cells, predicting in vivo absorption. [4]	Apparent Permeability (Papp) (10^{-6} cm/s)	15	10
Efflux Liability	Caco-2 Efflux Ratio	Identifies if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its absorption.	Efflux Ratio (Papp B-A / Papp A-B)	< 2	3.5

Distribution

Once absorbed, a drug distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins and its partitioning into red blood cells.[\[3\]](#)

Table 3: Distribution

Parameter	Assay	Purpose	Key Metric	2-Morpholinoisonicotinic Acid Derivative (Example Data)	Comparator Compound (Example Data)
Plasma Protein Binding	Equilibrium Dialysis or Ultracentrifugation	Determines the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active. [3]	Percent Unbound (%)	5	10
Blood-to-Plasma Ratio	Red Blood Cell (RBC) Partitioning	Measures the distribution of the compound between red blood cells and plasma, which can impact its overall pharmacokinetic profile.[5]	Blood-to-Plasma Ratio	1.2	0.8

Metabolism

The metabolic stability of a compound determines its half-life in the body. In vitro assays using liver microsomes or hepatocytes are essential for predicting in vivo clearance.[\[6\]](#)

Table 4: Metabolism

Parameter	Assay	Purpose	Key Metric	2-Morpholinoisonicotinic Acid Derivative (Example Data)	Comparator Compound (Example Data)
Metabolic Stability	Liver Microsomal Stability	Assesses the rate of metabolism by cytochrome P450 (CYP) enzymes, providing an indication of the compound's intrinsic clearance. [1]	Intrinsic Clearance (CL _{int}) (μL/min/mg protein)	20	50
CYP450 Inhibition	CYP450 Inhibition Assay	Evaluates the potential for the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions. [1]	IC ₅₀ (μM) for major CYP isoforms (e.g., 3A4, 2D6, 2C9)	> 10 μM	5 μM (for CYP3A4)

Metabolite Identification	In Vitro Metabolite Identification	Identifies the major metabolic pathways and the structures of key metabolites. [7]	Metabolic Profile	Predominantl y Phase I oxidation	Phase I and Phase II glucuronidati on
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Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable ADME data. The following sections outline the general methodologies for the key in vitro assays.

Kinetic Solubility Assay

- A concentrated stock solution of the test compound in DMSO is prepared.
- The DMSO stock is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration typically $\leq 1\%$.
- The solution is shaken or stirred for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
- The solution is then filtered or centrifuged to remove any precipitated compound.
- The concentration of the compound remaining in the solution is quantified by a suitable analytical method, such as LC-MS/MS or UV spectroscopy.

Caco-2 Permeability Assay

- Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

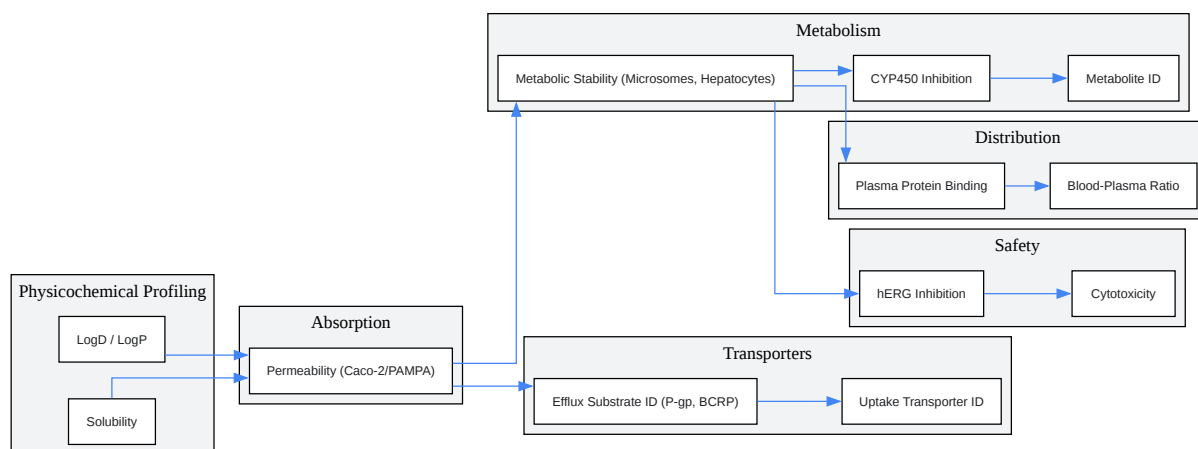
- The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).
- Samples are taken from the receiver compartment at various time points.
- The concentration of the compound in the samples is determined by LC-MS/MS.
- The apparent permeability (P_{app}) is calculated using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor compartment.

Liver Microsomal Stability Assay

- The test compound is incubated with liver microsomes (human, rat, mouse, etc.) and NADPH (a cofactor for CYP enzymes) in a buffered solution at 37°C.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.
- The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
- The rate of disappearance of the compound is used to calculate the intrinsic clearance (CL_{int}).

In Vitro ADME Testing Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in the early stages of drug discovery.



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Caption: A typical workflow for in vitro ADME profiling in early drug discovery.

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